ethyl 2-[5-(4-chlorophenyl)-4H-1,2,4-triazol-3-yl]acetate
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Overview
Description
Ethyl 2-[5-(4-chlorophenyl)-4H-1,2,4-triazol-3-yl]acetate is a chemical compound that belongs to the class of triazole derivatives. Triazoles are five-membered heterocyclic compounds containing three nitrogen atoms. This particular compound is characterized by the presence of a 4-chlorophenyl group attached to the triazole ring, making it a valuable molecule in various scientific and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 2-[5-(4-chlorophenyl)-4H-1,2,4-triazol-3-yl]acetate typically involves the reaction of 4-chlorobenzohydrazide with ethyl bromoacetate in the presence of a base such as potassium carbonate. The reaction proceeds through the formation of an intermediate hydrazone, which cyclizes to form the triazole ring. The reaction conditions generally include refluxing the reactants in a suitable solvent like ethanol or acetonitrile for several hours.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often employing continuous flow reactors and automated systems to ensure consistent quality. The use of catalysts and advanced purification techniques such as recrystallization and chromatography may also be employed to enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
Ethyl 2-[5-(4-chlorophenyl)-4H-1,2,4-triazol-3-yl]acetate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding triazole N-oxides.
Reduction: Reduction reactions can convert the triazole ring to dihydrotriazoles.
Substitution: Nucleophilic substitution reactions can occur at the chlorophenyl group, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Nucleophiles like amines, thiols, and alkoxides can be used under basic conditions to achieve substitution reactions.
Major Products Formed
Oxidation: Triazole N-oxides.
Reduction: Dihydrotriazoles.
Substitution: Substituted triazole derivatives with various functional groups.
Scientific Research Applications
Ethyl 2-[5-(4-chlorophenyl)-4H-1,2,4-triazol-3-yl]acetate has a wide range of applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: Investigated for its potential as an antimicrobial and antifungal agent due to the presence of the triazole ring.
Medicine: Explored for its potential use in the development of pharmaceuticals, particularly as antifungal and anticancer agents.
Industry: Utilized in the production of agrochemicals and as a building block in the synthesis of various industrial chemicals.
Mechanism of Action
The mechanism of action of ethyl 2-[5-(4-chlorophenyl)-4H-1,2,4-triazol-3-yl]acetate involves its interaction with specific molecular targets. The triazole ring can bind to enzymes and receptors, inhibiting their activity. For example, in antifungal applications, the compound may inhibit the synthesis of ergosterol, a key component of fungal cell membranes, leading to cell death. The chlorophenyl group enhances the compound’s binding affinity and specificity towards its targets.
Comparison with Similar Compounds
Ethyl 2-[5-(4-chlorophenyl)-4H-1,2,4-triazol-3-yl]acetate can be compared with other triazole derivatives such as:
Fluconazole: A well-known antifungal agent with a similar triazole ring structure.
Itraconazole: Another antifungal compound with a triazole ring, used to treat various fungal infections.
Voriconazole: A triazole antifungal agent with a broad spectrum of activity.
Uniqueness
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the 4-chlorophenyl group enhances its lipophilicity and binding affinity, making it a valuable compound for various applications.
Properties
IUPAC Name |
ethyl 2-[3-(4-chlorophenyl)-1H-1,2,4-triazol-5-yl]acetate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12ClN3O2/c1-2-18-11(17)7-10-14-12(16-15-10)8-3-5-9(13)6-4-8/h3-6H,2,7H2,1H3,(H,14,15,16) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PAFGUSGWIQASIP-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CC1=NC(=NN1)C2=CC=C(C=C2)Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12ClN3O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
265.69 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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